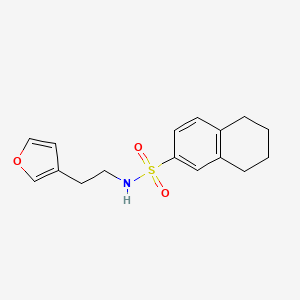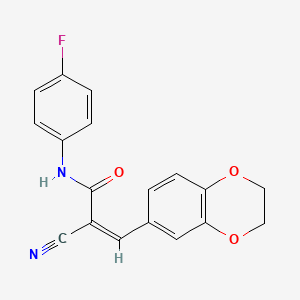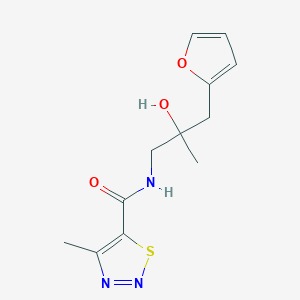
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamide core is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to a variety of biological effects, including enzyme inhibition and anticancer activity.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the benzenesulfonamide core to enhance the biological activity and selectivity of the compounds. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the addition of a phenylthiazol moiety to the benzenesulfonamide core, resulting in high-affinity inhibitors with potential neuroprotective effects . Similarly, the synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides for selective inhibition of carbonic anhydrase IX over I and II involved the incorporation of an arylthiazolidin moiety, which conferred anticancer potential .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of different substituents can influence the binding affinity and selectivity towards biological targets. For instance, the introduction of a 4-oxo-2-arylthiazolidin moiety in benzenesulfonamides has been shown to provide selectivity towards carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, thereby offering a strategy for targeted cancer therapy .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions that are essential for their biological function. For example, the [3+2]cycloaddition reactions of N-(trimethylsilylmethyl)isothioureas, which are synthetic equivalents of iminoazomethine ylids, can lead to the formation of 2-iminothiazolidines, a structural feature that can be found in some benzenesulfonamide derivatives . These reactions are important for the synthesis of novel compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the stability and gas chromatographic properties of derivatives formed by reacting benzenesulfonamides with 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid are important for their detection and analysis . Additionally, the lipophilicity and electronic properties of the substituents can affect the ability of these compounds to cross cell membranes and bind to their targets.
科学的研究の応用
Antimycobacterial and Antitubercular Properties
A study involved the synthesis of various thiourea derivatives bearing a benzenesulfonamide moiety, showing significant antimycobacterial activity. Specifically, certain compounds displayed high activity against Mycobacterium tuberculosis, providing a potential avenue for tuberculosis treatment. The introduction of specific moieties into the compound structure was linked to enhanced potency, indicating a promising direction for drug development in this area (Ghorab et al., 2017).
Potential in Cancer and HIV Treatment
The synthesis of 6-chloro-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide derivatives led to the creation of 2-mercaptobenzenesulfonamide derivatives, which were evaluated for their anticancer and anti-HIV activities. Some derivatives showed considerable sensitivity against specific leukemia cell lines, and moderate activity against HIV, marking them as potential candidates for therapeutic applications in these domains (Pomarnacka & Kornicka, 2001).
Inhibitory Effects on Enzymes
Research on novel sulfonamides with benzodioxane and acetamide moieties revealed significant enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. This suggests potential therapeutic applications in diseases related to enzyme dysfunction. Molecular docking results aligned with the in vitro enzyme inhibition data, further supporting these findings (Abbasi et al., 2019).
Anticancer Properties
A study involving the synthesis of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule HIF-1 pathway inhibitor, showed significant anticancer properties. The study highlighted the compound's potential to antagonize tumor growth, emphasizing the need for further exploration of the compound's chemical structure for optimal pharmacological properties (Mun et al., 2012).
作用機序
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation .
Mode of Action
It is believed that the compound interacts with cdk2, potentially inhibiting its activity and thus affecting the cell cycle .
Biochemical Pathways
Given its target, it is likely that the compound impacts pathways related to cell cycle regulation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Given its target, it is likely that the compound affects cell division and proliferation .
特性
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-13-10-14(2)18(15(3)11-13)26(23,24)19-16-6-4-7-17(12-16)20-8-5-9-25(20,21)22/h4,6-7,10-12,19H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVRAMFIJGZJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Chloro-2-methylphenyl)-4-[4-(2-cyclopropyl-1,3-thiazol-4-yl)benzoyl]piperazine](/img/structure/B2511623.png)
![1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511624.png)
![5-benzyl-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2511625.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2511629.png)
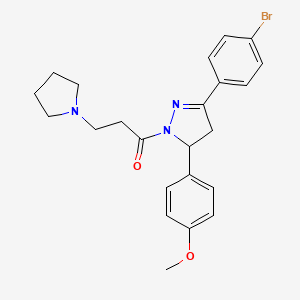
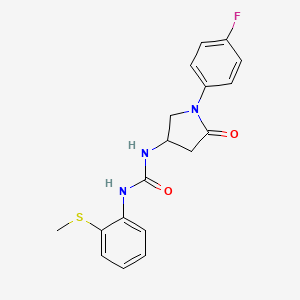
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2511633.png)

![3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2511638.png)

